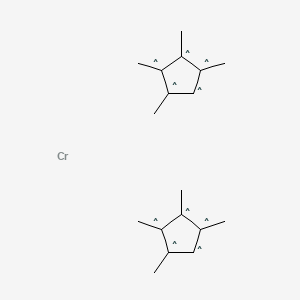
Tetrahydrothiophene-3,4-diamine 1,1-dioxide
Übersicht
Beschreibung
Tetrahydrothiophene-3,4-diamine 1,1-dioxide, also known as tetrahydro-3,4-thiophenediamine 1,1-dioxide dihydrochloride, is a chemical compound with the CAS Number: 70519-79-8 . It has a molecular weight of 223.12 .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H10N2O2S.2ClH/c5-3-1-9(7,8)2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Wirkmechanismus
The mechanism of action of THTDA is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. THTDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. THTDA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
THTDA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. THTDA has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. THTDA has also been shown to inhibit the replication of various viruses, such as herpes simplex virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
THTDA has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of large quantities of THTDA. Another advantage is its versatility, as it can be used as a building block for the synthesis of various heterocycles and polymeric materials. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research and development of THTDA. One direction is the synthesis of novel THTDA derivatives with improved properties, such as solubility and bioactivity. Another direction is the investigation of the mechanism of action of THTDA and its derivatives, which could lead to the development of new therapeutic agents. Additionally, the use of THTDA as a monomer for the synthesis of polymeric materials with unique properties, such as biodegradability and biocompatibility, is an area of interest for materials science researchers. Overall, the potential applications of THTDA in various fields make it a promising compound for future research and development.
Synthesemethoden
THTDA can be synthesized using various methods, including the reaction of 1,2-ethanediamine with sulfur dioxide and hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 3-amino-1-propanol with sulfur dioxide and hydrogen peroxide in the presence of a catalyst. The synthesis of THTDA requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
THTDA has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, THTDA has been used as a building block for the synthesis of various heterocycles, such as thiazoles, thiazines, and oxazoles. In medicinal chemistry, THTDA has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In materials science, THTDA has been used as a monomer for the synthesis of polymeric materials with unique properties, such as thermal stability and electrical conductivity.
Eigenschaften
IUPAC Name |
1,1-dioxothiolane-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSRKYMXSFBHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248527 | |
| Record name | 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85105-75-5 | |
| Record name | 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85105-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)





![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)
